molecular formula C21H15N3O5S2 B2984201 3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 886892-47-3

3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Cat. No.: B2984201
CAS No.: 886892-47-3
M. Wt: 453.49
InChI Key: NSVWYDAFKWOQEO-UHFFFAOYSA-N
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Description

3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is a complex organic compound that features a benzene sulfonamide group and a benzothiazole moiety fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized starting from commercially available reactants such as 2-aminothiophenol and aldehydes through a cyclization reaction.

    Introduction of the Dioxole Ring: The dioxole ring can be introduced via lithiation and subsequent reaction with appropriate electrophiles.

    Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the benzothiazole derivative with benzenesulfonyl chloride under basic conditions.

    Amide Bond Formation: Finally, the amide bond is formed by coupling the sulfonamide derivative with the appropriate benzoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group may enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide is unique due to the combination of the benzothiazole, dioxole, and benzenesulfonamido groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S2/c25-20(23-21-22-16-10-17-18(29-12-28-17)11-19(16)30-21)13-5-4-6-14(9-13)24-31(26,27)15-7-2-1-3-8-15/h1-11,24H,12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVWYDAFKWOQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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